An In-depth Technical Guide to 1-(Biphenyl-3-yl)ethanol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 1-(Biphenyl-3-yl)ethanol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the aromatic alcohol 1-(biphenyl-3-yl)ethanol (CAS No. 58114-12-8). While experimental data for this specific isomer is limited in publicly accessible literature, this document leverages advanced predictive modeling and established principles of organic chemistry to offer a detailed characterization. The guide covers predicted physicochemical properties, a robust synthetic protocol for its preparation from 3-acetylbiphenyl, and an in-depth analysis of its predicted 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in the unique structural features and potential applications of biphenyl-containing compounds.
Introduction
Biphenyl and its derivatives are a significant class of organic compounds, recognized for their unique structural and electronic properties which lend themselves to a wide array of applications, including in the development of pharmaceuticals, liquid crystals, and advanced polymers.[1] The introduction of a chiral center, as seen in 1-(biphenyl-3-yl)ethanol, further expands the potential utility of this scaffold, particularly in asymmetric synthesis and as a building block for complex, biologically active molecules.
This guide focuses specifically on the 3-substituted isomer, 1-(biphenyl-3-yl)ethanol. Due to a notable lack of published experimental data for this compound, this document employs a combination of predictive algorithms and established spectroscopic principles to provide a thorough characterization. The information presented herein is designed to empower researchers to better understand, synthesize, and utilize this compound in their scientific endeavors.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application. In the absence of experimental data, the following properties for 1-(biphenyl-3-yl)ethanol have been predicted using established computational models.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C14H14O | - |
| Molecular Weight | 198.26 g/mol | - |
| Melting Point | 55-65 °C | Estimation based on related isomers |
| Boiling Point | ~330-340 °C at 760 mmHg | Estimation based on related isomers |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents.[2] | General solubility of similar aromatic alcohols |
| LogP | 3.2 | ACD/Labs Percepta Platform |
It is crucial to note that these are predicted values and should be confirmed by experimental analysis.
Synthesis of 1-(Biphenyl-3-yl)ethanol
A common and efficient method for the synthesis of secondary alcohols is the reduction of the corresponding ketone. In the case of 1-(biphenyl-3-yl)ethanol, the readily available precursor is 3-acetylbiphenyl. The reduction can be effectively achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.[3]
Reaction Scheme
Caption: Synthesis of 1-(biphenyl-3-yl)ethanol.
Experimental Protocol: Reduction of 3-Acetylbiphenyl
This protocol is a representative procedure and may require optimization.
Materials:
-
3-Acetylbiphenyl
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbiphenyl (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of methanol).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of ammonium chloride, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(biphenyl-3-yl)ethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Synthesis workflow diagram.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic characteristics of 1-(biphenyl-3-yl)ethanol. These predictions are based on the known effects of the constituent functional groups and the overall molecular structure.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted spectrum of 1-(biphenyl-3-yl)ethanol in CDCl3 would exhibit the following key signals:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm, integrating to 9 protons. The protons on the unsubstituted phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm. The protons on the substituted ring will be more deshielded and show distinct splitting patterns.
-
Methine Proton (-CH-OH): A quartet around δ 5.0 ppm, integrating to 1 proton. The splitting is due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH3): A doublet around δ 1.5 ppm, integrating to 3 protons. This signal is split by the adjacent methine proton.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-4.0 ppm), integrating to 1 proton. Its chemical shift is concentration and solvent-dependent. This peak will disappear upon the addition of D2O.
Caption: Predicted 1H NMR signals.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 13C NMR spectrum in CDCl3 would display signals corresponding to the 14 carbon atoms in the molecule:
-
Aromatic Carbons (Ar-C): Multiple signals in the region of δ 120-145 ppm. The quaternary carbons of the biphenyl linkage will appear in the more downfield portion of this range.
-
Methine Carbon (-CH-OH): A signal around δ 70-75 ppm.
-
Methyl Carbon (-CH3): A signal in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The key predicted absorption bands for 1-(biphenyl-3-yl)ethanol are:
-
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm-1, characteristic of an alcohol O-H group involved in hydrogen bonding.[4]
-
C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm-1.
-
C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm-1.
-
C=C Stretch (Aromatic): Several medium to weak absorptions in the 1600-1450 cm-1 region.
-
C-O Stretch: A strong absorption in the 1250-1000 cm-1 region, indicative of a secondary alcohol.[4]
-
C-H Bending (Aromatic): Strong absorptions in the 900-675 cm-1 region, which can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would likely show the following key fragmentation patterns:
-
Molecular Ion Peak (M+•): A peak at m/z = 198, corresponding to the molecular weight of the compound. Aromatic alcohols often show a detectable molecular ion peak.[5]
-
Loss of a Methyl Group ([M-15]+): A significant peak at m/z = 183, resulting from the cleavage of the methyl group to form a stable benzylic cation.
-
Loss of Water ([M-18]+•): A peak at m/z = 180, due to the elimination of a water molecule.[6]
-
Base Peak: The base peak is likely to be at m/z = 165, corresponding to the biphenylmethyl cation formed after the loss of the CH(OH)CH3 fragment.
Caption: Predicted MS fragmentation.
Applications and Future Directions
As a chiral secondary alcohol with a biphenyl moiety, 1-(biphenyl-3-yl)ethanol holds promise in several areas of chemical research. Its potential applications include:
-
Asymmetric Synthesis: The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions.
-
Medicinal Chemistry: The biphenyl scaffold is a common feature in many bioactive molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates.
-
Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The specific properties of the 3-substituted isomer could be explored for new material applications.
Further experimental investigation is required to validate the predicted properties and to fully explore the potential of 1-(biphenyl-3-yl)ethanol.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the physical and chemical properties of 1-(biphenyl-3-yl)ethanol. By combining computational predictions with fundamental principles of organic chemistry, a comprehensive profile of this under-characterized molecule has been constructed. The presented synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data provides a valuable reference for its identification and characterization. It is hoped that this guide will stimulate further research into this and related biphenyl derivatives, unlocking their full potential in various scientific disciplines.
References
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